1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid belongs to the class of pyrazolo[3,4-b]pyridines, which are bicyclic heterocyclic compounds. These compounds are characterized by a pyrazole ring fused with a pyridine ring. The specific compound is recognized for its potential biological activities and is often explored for its role as a pharmaceutical intermediate or active pharmaceutical ingredient in drug development. Its derivatives are known for their activity against various diseases, including cancer and inflammation .
The synthesis of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be achieved through several methods:
The detailed reaction conditions typically involve heating the reactants at elevated temperatures (around 100°C) and monitoring progress through techniques like thin-layer chromatography .
The molecular structure of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid features:
Structural data can be obtained through techniques such as X-ray crystallography, which provides insights into bond lengths and angles within the molecule.
1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid participates in various chemical reactions:
The mechanism of action for compounds derived from 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance:
The specific interactions often depend on the substituents present on the core structure and their spatial orientation.
1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibits several notable physical and chemical properties:
The applications of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are diverse:
The chemical legacy of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is anchored in the broader development of pyrazolopyridine heterocycles. The foundational scaffold, 1H-pyrazolo[3,4-b]pyridine, was first synthesized in 1908 by Ortoleva through the iodine-mediated cyclization of diphenylhydrazone and pyridine [3]. This pioneering work established the core bicyclic framework. A significant advancement occurred in 1911 when Bulow developed an alternative synthetic route using 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones under acidic conditions, thereby expanding access to N1-substituted derivatives [3]. The specific 3-carboxylic acid functionalization emerged as a strategic modification to enhance molecular interactions in medicinal chemistry contexts. By the early 21st century, this compound had evolved into a versatile building block, evidenced by its inclusion in over 300,000 structurally unique 1H-pyrazolo[3,4-b]pyridines documented in scientific databases, with substantial growth in patent filings (2,400 patents) reflecting its pharmaceutical relevance [3].
Table 1: Historical Milestones in Pyrazolopyridine Chemistry
Year | Event | Significance |
---|---|---|
1908 | Ortoleva synthesizes unsubstituted 1H-pyrazolo[3,4-b]pyridine | First reported synthesis of the core scaffold |
1911 | Bulow develops N1-phenyl substituted derivatives | Demonstrated regioselective functionalization at N1 position |
Late 20th c. | Introduction of C3-carboxylic acid variants | Enabled hydrogen-bonding capabilities for drug design |
2010s | >2400 patents filed covering 1H-pyrazolo[3,4-b]pyridine derivatives | Validated scaffold's broad pharmaceutical applicability |
1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibits distinctive structural features that underpin its chemical behavior. The molecule consists of a bicyclic system with ortho-fused pyrazole and pyridine rings, where the carboxylic acid at C3 position introduces hydrogen-bonding capabilities and pH-dependent ionization (pK~a~ ≈ 3-4) [5]. Computational analyses confirm that the 1H-tautomeric form is energetically favored over the 2H-tautomer by ~37 kJ/mol, ensuring aromaticity across both rings and planar molecular geometry [3] [9]. This tautomeric preference significantly influences binding interactions in biological systems. Density Functional Theory (DFT) studies reveal a polarized electron distribution, with the carboxylic acid group and pyridinic nitrogen acting as hydrogen-bond donors/acceptors [9]. These properties facilitate stable interactions with target proteins. Physicochemical profiling indicates moderate lipophilicity (Consensus Log P = 0.58) and high aqueous solubility (2.78 mg/mL), balancing permeability and bioavailability [5] [8]. The molecule's topological polar surface area (78.87 Ų) further supports its drug-likeness, complying with key pharmaceutical rules like Lipinski's criteria [5].
Table 2: Key Structural and Physicochemical Properties
Property | Value/Characteristic | Method/Reference |
---|---|---|
Tautomeric preference | 1H-form (ΔG = -37 kJ/mol vs 2H-form) | AM1 calculations [3] |
Molecular weight | 163.13 g/mol | PubChem [5] |
Log P (Consensus) | 0.58 | SILICOS-IT [5] |
Water solubility | 2.78 mg/mL (0.017 mol/L) | ESOL model [5] |
Topological polar surface area | 78.87 Ų | Computational [5] |
Hydrogen-bond donors | 2 (1H-tautomer) | PubChem [5] |
Hydrogen-bond acceptors | 4 | PubChem [5] |
This scaffold exemplifies a "privileged structure" due to its proven adaptability across diverse target classes and high frequency in bioactive molecules. Its structural mimicry of purine nucleobases (e.g., adenine/guanine) enables competitive interactions with ATP-binding sites in kinases and receptors [3] [4]. Database surveys identify 14 drug candidates derived from this scaffold: seven classified as experimental, five as investigational, and two as approved therapeutics [3]. Key therapeutic applications include:
Table 3: Therapeutic Applications of Scaffold Derivatives
Therapeutic Area | Target | Derivative Example | Biological Activity |
---|---|---|---|
Oncology | FGFR1-4 | 6-(2,6-Dichloro-3,5-dimethoxyphenyl) derivatives | IC~50~ = 0.3–165 nM [4] |
Neuroscience | Dual Orexin Receptors | (S)-2, (S)-3 | Potent DORAs [1] |
Metabolic Disorders | PPARα | 4-Carboxylic acid derivatives | Selective agonists [6] |
The scaffold’s synthetic versatility enables regioselective modifications at N1, C4, C5, and C6 positions, facilitating rational drug design. Over 31% of known derivatives feature N1-methylation, while C3 modifications (methyl, hydrogen) account for >77% of variants, though carboxylic acid retains critical pharmacophore status [3] [4]. This adaptability, combined with favorable drug-like properties, solidifies its role as a privileged scaffold in modern drug discovery.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0